N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is a synthetic compound that exhibits potential therapeutic properties, particularly in the context of cancer treatment. This compound is categorized as a small molecule inhibitor, specifically targeting mutant forms of the Kirsten rat sarcoma viral oncogene homolog (KRAS), which is implicated in various cancers. The compound's structure includes a chromenone moiety, which is known for its biological activity, particularly in modulating signaling pathways associated with cell proliferation and apoptosis.
The compound has been referenced in several patents and scientific literature, indicating its relevance in pharmaceutical research. Notably, it has been associated with efforts to develop targeted therapies for KRAS G12C mutants, which are prevalent in non-small cell lung cancer and colorectal cancer .
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is classified under small molecule inhibitors. Its specific action mechanism involves disrupting the signaling pathways activated by mutant KRAS proteins, thus potentially inhibiting tumor growth.
The synthesis of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine typically involves multi-step organic reactions. The process begins with the preparation of the chromenone derivative, followed by the introduction of the propanoyl group and subsequent coupling with norleucine.
The molecular formula of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is C21H24ClNO6. The structure features a chromenone core with a propanoyl side chain attached to norleucine.
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the molecular integrity and functional groups present.
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine undergoes various chemical reactions that are vital for its biological activity:
The reactivity of the chromenone moiety allows for further derivatization, which can enhance its therapeutic profile or alter its selectivity towards specific biological targets.
The mechanism of action of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine primarily involves inhibition of KRAS signaling pathways. By binding to mutant KRAS proteins, it prevents their activation and downstream signaling that leads to uncontrolled cell proliferation.
Studies have demonstrated that compounds targeting KRAS mutants can significantly reduce tumor growth in preclinical models, highlighting the potential efficacy of this compound in cancer therapy .
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is typically a solid at room temperature with a melting point that can vary based on purity and formulation.
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine has potential applications in:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0